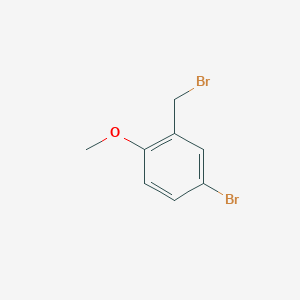

4-Bromo-2-(bromomethyl)-1-methoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-(bromomethyl)-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2O/c1-11-8-3-2-7(10)4-6(8)5-9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZJDFNYHPWAVQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60407157 | |

| Record name | 4-bromo-2-(bromomethyl)-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184970-28-3 | |

| Record name | 4-Bromo-2-(bromomethyl)-1-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=184970-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-bromo-2-(bromomethyl)-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-(bromomethyl)-1-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches for 4 Bromo 2 Bromomethyl 1 Methoxybenzene

Established Synthetic Pathways for 4-Bromo-2-(bromomethyl)-1-methoxybenzene and Analogues

The construction of the this compound scaffold can be achieved through several established synthetic routes. These pathways often involve the sequential introduction of the required functional groups onto a benzene (B151609) ring, with the order of these introductions being a key strategic consideration.

Electrophilic Aromatic Substitution Routes

Electrophilic aromatic substitution (EAS) is a cornerstone of arene functionalization and provides a viable pathway to precursors of this compound. The methoxy (B1213986) group (-OCH₃) of an anisole (B1667542) precursor is a powerful ortho-, para-directing and activating group. This directing effect is crucial in selectively installing substituents at desired positions.

A plausible route begins with anisole. Bromination of anisole, typically with bromine (Br₂) in the presence of a mild Lewis acid or in a suitable solvent, yields predominantly the para-substituted product, 4-bromoanisole, due to steric hindrance at the ortho positions. google.comchemicalbook.com Further electrophilic substitution on 4-bromoanisole would be directed by both the methoxy and bromo substituents. The strongly activating and ortho-, para-directing methoxy group would direct incoming electrophiles to the 2-position, while the deactivating but ortho-, para-directing bromine atom would also direct to the same position. This alignment of directing effects can be exploited for the synthesis of precursors. For instance, subsequent bromination under more forcing conditions could lead to 2,4-dibromoanisole.

| Starting Material | Reagents and Conditions | Major Product(s) | Key Transformation |

| Anisole | Br₂, solvent (e.g., acetic acid) | 4-Bromoanisole | Electrophilic Aromatic Bromination |

| 4-Bromoanisole | Br₂, Lewis Acid (e.g., FeBr₃) | 2,4-Dibromoanisole | Electrophilic Aromatic Bromination |

Bromomethylation Reactions of Substituted Anisole Precursors

Bromomethylation is a direct method for introducing a -CH₂Br group onto an aromatic ring. manac-inc.co.jp This reaction typically involves the use of formaldehyde or its polymer paraformaldehyde and hydrogen bromide (HBr), often in the presence of a Lewis acid catalyst. manac-inc.co.jp For the synthesis of this compound, 4-bromoanisole serves as an ideal precursor.

The methoxy group in 4-bromoanisole activates the ring towards electrophilic substitution and directs the incoming bromomethyl group to the ortho position (C2). The reaction proceeds via the in situ formation of a bromomethyl cation or a related electrophilic species, which is then attacked by the electron-rich aromatic ring. manac-inc.co.jp Care must be taken with reaction conditions to avoid polymerization or the formation of diarylmethane byproducts. manac-inc.co.jp

| Precursor | Reagents | Product | Reaction Type |

| 4-Bromoanisole | Paraformaldehyde, HBr, Acetic Acid | This compound | Electrophilic Bromomethylation |

Metal-Halogen Exchange and Subsequent Functionalization Pathways

Metal-halogen exchange offers a powerful method for the regioselective functionalization of polyhalogenated aromatic compounds. google.com A synthetic route to a precursor of the target molecule can start from 1,4-dibromo-2-methoxybenzene. The bromine atom at the 1-position is ortho to the electron-donating methoxy group, making it potentially more reactive in certain metal-halogen exchange reactions.

Treatment of 1,4-dibromo-2-methoxybenzene with an organolithium reagent, such as n-butyllithium, at low temperatures can selectively replace one of the bromine atoms with lithium. This is often followed by quenching with an appropriate electrophile. For instance, reaction with a formylating agent like N,N-dimethylformamide (DMF) would introduce a formyl group, yielding 4-bromo-2-methoxybenzaldehyde. google.com This aldehyde can then be reduced to the corresponding alcohol, 4-bromo-2-(hydroxymethyl)-1-methoxybenzene, which can subsequently be converted to the target bromomethyl compound using a brominating agent like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

Alternatively, Grignard reagents can be formed from aryl bromides. mnstate.eduyoutube.com 4-Bromoanisole can be converted to the corresponding Grignard reagent, 4-methoxyphenylmagnesium bromide, by reaction with magnesium metal. wikipedia.orggoogle.com This nucleophilic species can then be reacted with a suitable electrophile to introduce a functional group at the 4-position, although this is less direct for the synthesis of the target compound.

| Starting Material | Reagents and Conditions | Intermediate | Subsequent Steps |

| 1,4-Dibromo-2-methoxybenzene | 1. n-BuLi, THF, -78 °C2. DMF | 4-Bromo-2-methoxybenzaldehyde | Reduction (e.g., NaBH₄) followed by bromination (e.g., PBr₃) |

| 4-Bromoanisole | Mg, THF | 4-Methoxyphenylmagnesium bromide | Reaction with an electrophile |

Williamson Ether Synthesis and Related Alkylation Strategies for Methoxybenzene Derivatives

The Williamson ether synthesis is a fundamental method for the formation of ethers, involving the reaction of an alkoxide with a primary alkyl halide via an Sₙ2 mechanism. masterorganicchemistry.comlibretexts.org In the context of synthesizing this compound, this reaction is more likely to be employed in the preparation of a precursor rather than the final molecule itself.

For instance, one could envision a synthetic strategy starting with a suitably substituted phenol, such as 4-bromo-2-(bromomethyl)phenol. Deprotonation of the phenolic hydroxyl group with a base (e.g., sodium hydride) would generate the corresponding phenoxide, which could then be alkylated with a methylating agent like methyl iodide or dimethyl sulfate to form the desired methoxy group. However, the presence of the reactive bromomethyl group could lead to side reactions, making this a challenging approach that would likely require protection of the bromomethyl group.

A more plausible application would be in the synthesis of a simpler precursor, for example, the methylation of 4-bromophenol to produce 4-bromoanisole.

| Phenolic Precursor | Base | Alkylating Agent | Product |

| 4-Bromophenol | NaH, K₂CO₃, etc. | CH₃I, (CH₃)₂SO₄ | 4-Bromoanisole |

| 4-Bromo-2-(bromomethyl)phenol (hypothetical) | Base | Methylating agent | This compound (potential for side reactions) |

Decarboxylative Bromination Methodologies for Aryl Bromides

Decarboxylative bromination, a modern iteration of the classic Hunsdiecker reaction, provides a route to aryl bromides from aromatic carboxylic acids. researchgate.net This method is particularly effective for electron-rich aromatic systems. nih.gov A potential synthetic pathway to a precursor of the target compound could involve the decarboxylative bromination of a suitably substituted methoxybenzoic acid.

For example, 2-methoxy-5-bromobenzoic acid could be a viable starting material. Under appropriate conditions, likely involving a bromine source and a catalyst, this compound could undergo decarboxylation and subsequent bromination at the position of the former carboxyl group to yield 1,4-dibromo-2-methoxybenzene. This intermediate could then be further functionalized as described in section 2.1.3. The success of this approach hinges on the regioselectivity of the bromination and the stability of the starting material under the reaction conditions. nih.govacs.org

| Carboxylic Acid Precursor | Reagents and Conditions | Product | Key Transformation |

| 2-Methoxy-5-bromobenzoic acid | Bromine source (e.g., NBS, Bu₄NBr₃), catalyst, heat | 1,4-Dibromo-2-methoxybenzene | Decarboxylative Bromination |

| 4-Methoxybenzoic acid | Bromine source, catalyst, heat | 4-Bromoanisole | Decarboxylative Bromination |

Advanced Synthetic Transformations Involving this compound

This compound is a versatile bifunctional molecule, possessing two distinct reactive sites: the benzylic bromide and the aryl bromide. This dual reactivity allows for its use as a building block in the synthesis of more complex molecular architectures.

The bromomethyl group is highly susceptible to nucleophilic substitution (Sₙ2) reactions. A wide range of nucleophiles, such as alcohols, amines, thiols, and carbanions, can displace the bromide to form new carbon-heteroatom or carbon-carbon bonds. This reactivity is characteristic of benzylic halides and allows for the introduction of a variety of functional groups at the 2-position of the aromatic ring.

The aryl bromide moiety is less reactive towards classical nucleophilic substitution but is an excellent handle for transition metal-catalyzed cross-coupling reactions. Reactions such as the Suzuki-Miyaura coupling (with boronic acids), Stille coupling (with organostannanes), Heck coupling (with alkenes), and Sonogashira coupling (with terminal alkynes) can be employed to form new carbon-carbon bonds at the 4-position. nih.gov The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and selectivity in these transformations.

The differential reactivity of the two bromine atoms allows for selective and sequential functionalization. For instance, the more reactive benzylic bromide can be displaced first, followed by a cross-coupling reaction at the aryl bromide position, or vice versa, depending on the desired synthetic outcome and the compatibility of the reagents.

| Reactive Site | Reaction Type | Potential Reagents | Potential Products |

| Bromomethyl group | Nucleophilic Substitution (Sₙ2) | Alcohols, Amines, Thiols, Cyanide | Ethers, Amines, Thioethers, Nitriles |

| Aryl bromide | Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst, base | Biphenyl derivatives |

| Aryl bromide | Stille Coupling | Organostannanes, Pd catalyst | Biaryl or vinyl-substituted derivatives |

| Aryl bromide | Heck Coupling | Alkenes, Pd catalyst, base | Stilbene derivatives |

| Aryl bromide | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, base | Aryl-alkyne derivatives |

Nucleophilic Substitution Reactions at Bromine Centers

The reactivity of the two bromine atoms in this compound differs significantly. The bromine atom on the bromomethyl group is a benzylic halide and is thus highly susceptible to nucleophilic substitution reactions, proceeding through either an SN1 or SN2 mechanism depending on the nucleophile and reaction conditions. The resonance stabilization of the resulting benzyl (B1604629) carbocation intermediate favors the SN1 pathway. In contrast, the bromine atom attached directly to the aromatic ring is generally unreactive towards nucleophilic substitution unless activated by strong electron-withdrawing groups or under harsh reaction conditions.

The methoxy group (-OCH3) on the aromatic ring is an electron-donating group, which can influence the rate of nucleophilic substitution at the benzylic position. Electron-donating groups can further stabilize the benzylic carbocation, thus potentially accelerating SN1 reactions.

Table of Potential Nucleophilic Substitution Reactions:

| Nucleophile | Product Type | Reaction Conditions |

|---|---|---|

| Hydroxide (e.g., NaOH) | Benzyl alcohol | Aqueous solvent |

| Alkoxide (e.g., NaOCH2CH3) | Benzyl ether | Alcoholic solvent |

| Cyanide (e.g., NaCN) | Benzyl nitrile | Polar aprotic solvent (e.g., DMSO) |

| Azide (e.g., NaN3) | Benzyl azide | Polar aprotic solvent (e.g., DMF) |

Oxidation and Reduction Pathways of the Methoxy and Bromomethyl Functional Groups

The functional groups of this compound present opportunities for various oxidation and reduction transformations.

The bromomethyl group can be oxidized to an aldehyde or a carboxylic acid. Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid can oxidize the benzylic position to a carboxylic acid.

The methoxy group is generally stable to many oxidizing and reducing conditions. However, under harsh acidic conditions (e.g., with HBr or HI), the ether can be cleaved to form a phenol. The Birch reduction, using sodium or lithium in liquid ammonia with an alcohol, can reduce aromatic rings. For methoxy-substituted benzenes, this reduction typically occurs at the positions ortho and meta to the methoxy group.

Dimerization and Conjugation Strategies for Complex Molecule Synthesis

The reactive benzylic bromide functionality of this compound makes it a suitable substrate for dimerization and conjugation reactions to construct more complex molecules. Photoredox-mediated coupling reactions of benzyl halides can lead to the formation of bibenzyl derivatives. These reactions often proceed via radical intermediates generated under mild conditions.

Transition metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, could potentially be employed at the aryl bromide position, although this would require careful selection of catalysts and conditions to avoid competing reactions at the more reactive benzylic bromide site.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound is crucial for developing more sustainable and environmentally friendly processes.

Solvent Selection and Reaction Condition Optimization for Sustainability

Traditional benzylic bromination reactions often utilize hazardous chlorinated solvents like carbon tetrachloride (CCl4). Green chemistry encourages the replacement of such solvents with more benign alternatives. Acetonitrile has been shown to be an effective solvent for benzylic bromination with NBS. Water is also being explored as a green solvent for some bromination reactions.

Optimizing reaction conditions includes using catalytic amounts of reagents where possible and employing energy-efficient methods such as photochemical reactions initiated by visible light instead of high temperatures. Continuous flow reactors can also offer better control over reaction parameters, leading to higher yields and reduced waste.

Table of Greener Solvent Alternatives:

| Conventional Solvent | Greener Alternative(s) | Relevant Reaction |

|---|---|---|

| Carbon Tetrachloride (CCl4) | Acetonitrile, Water, Ethyl acetate | Benzylic Bromination |

Atom Economy and Yield Enhancement Approaches

Atom economy is a key principle of green chemistry, focusing on maximizing the incorporation of all materials used in the process into the final product. The use of N-Bromosuccinimide (NBS) in benzylic bromination has a lower atom economy due to the succinimide byproduct.

Greener approaches that improve atom economy include the in situ generation of bromine from more benign sources. For instance, the oxidation of hydrobromic acid (HBr) with hydrogen peroxide (H2O2) generates bromine with water as the only byproduct, representing a highly atom-economical method.

Comparison of Atom Economy in Benzylic Bromination:

| Brominating Agent | Byproducts | Atom Economy |

| N-Bromosuccinimide (NBS) | Succinimide | Lower |

| Br2 (from HBr/H2O2) | Water | Higher |

Yield enhancement can be achieved through careful optimization of reaction parameters such as temperature, reaction time, and stoichiometry of reagents. The use of phase-transfer catalysts can also improve yields in biphasic reaction systems, which are often employed in greener synthetic protocols.

Mechanistic Investigations and Reactivity Studies of 4 Bromo 2 Bromomethyl 1 Methoxybenzene

Detailed Reaction Mechanisms of 4-Bromo-2-(bromomethyl)-1-methoxybenzene

The mechanistic behavior of this compound is twofold, involving reactions at the aromatic ring and at the benzylic side chain.

Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring in this compound can undergo electrophilic aromatic substitution, a characteristic reaction of aromatic compounds. uomustansiriyah.edu.iq The reaction proceeds via the arenium ion mechanism, where an electrophile attacks the π-electron system of the ring to form a resonance-stabilized carbocation intermediate, often called a Wheland intermediate. gla.ac.uk This intermediate then loses a proton to restore the aromaticity of the ring. The primary sites of electrophilic attack are determined by the directing effects of the existing substituents.

Nucleophilic Substitution: The compound possesses two carbon-bromine bonds, but their reactivity towards nucleophiles differs significantly.

Benzylic Bromide Reactivity: The bromomethyl group (-CH2Br) is a primary benzylic halide. The carbon atom in this group is highly electrophilic and susceptible to nucleophilic attack. These reactions can proceed through either an SN1 or SN2 mechanism. gla.ac.ukkhanacademy.org

SN1 Pathway: In the presence of a weak nucleophile and a polar protic solvent, the reaction may proceed via an SN1 mechanism. This involves the departure of the bromide ion to form a resonance-stabilized benzylic carbocation intermediate. The presence of the electron-donating methoxy (B1213986) group on the ring further stabilizes this carbocation, making the SN1 pathway feasible. nih.govquora.com

SN2 Pathway: With a strong nucleophile and a polar aprotic solvent, an SN2 mechanism is more likely. This pathway involves a backside attack by the nucleophile on the electrophilic benzylic carbon, leading to a concerted displacement of the bromide ion through a trigonal bipyramidal transition state. khanacademy.orglibretexts.org Given that it is a primary benzylic halide, steric hindrance is minimal, favoring the SN2 pathway. libretexts.org

Aryl Bromide Reactivity: The bromine atom attached directly to the aromatic ring is generally unreactive towards nucleophilic substitution. gla.ac.uk Mechanisms like SNAr require the presence of strong electron-withdrawing groups ortho or para to the leaving group, which are absent in this molecule. gla.ac.uk Therefore, nucleophilic substitution overwhelmingly occurs at the more reactive benzylic position.

The methoxy group (-OCH3) is a powerful activating group in electrophilic aromatic substitution reactions. libretexts.org Its influence stems from two opposing electronic effects:

Resonance Effect (+R): The oxygen atom of the methoxy group has lone pairs of electrons that can be donated to the benzene ring through resonance. This delocalization increases the electron density of the ring, particularly at the ortho and para positions, making the molecule more nucleophilic and thus more reactive than benzene towards electrophiles. quora.com

Inductive Effect (-I): Due to the high electronegativity of oxygen, the methoxy group withdraws electron density from the ring through the sigma bond.

In nucleophilic substitution reactions at the benzylic position, the electron-donating nature of the methoxy group enhances the rate of SN1 reactions by stabilizing the intermediate benzylic carbocation. nih.gov

The study of reaction mechanisms involves identifying the transient species that connect reactants to products.

Arenium Ion Intermediate (EAS): In an electrophilic attack on the aromatic ring, the key intermediate is the arenium ion. When an electrophile (E+) attacks at the C6 position, the resulting positive charge is delocalized over the ring and, crucially, onto the oxygen atom of the methoxy group. This additional resonance structure provides significant stabilization, lowering the activation energy for the reaction. researchgate.net Factors that stabilize the arenium ion also stabilize the rate-determining transition state that leads to it. researchgate.netnih.gov

Benzylic Substitution Intermediates and Transition States:

Benzylic Carbocation (SN1): The intermediate in an SN1 reaction is a planar benzylic carbocation. Its stability is a result of resonance delocalization of the positive charge into the adjacent aromatic ring. The ortho-methoxy group further contributes to this stabilization.

SN2 Transition State: The SN2 reaction does not involve a discrete intermediate but rather a high-energy transition state. In this state, the central carbon atom is pentacoordinate, with the nucleophile and the leaving group (bromide) occupying apical positions in a trigonal bipyramidal geometry.

Comparative Reactivity with Related Halogenated Anisole (B1667542) and Benzyl (B1604629) Bromide Derivatives

The reactivity of this compound can be better understood by comparing it to similar molecules.

Substituents on the benzene ring have a profound impact on the reactivity of both the ring and the benzylic side chain.

Nucleophilic Substitution at the Benzylic Position: The rate of nucleophilic substitution at the benzylic carbon is highly sensitive to the electronic nature of the substituents on the aromatic ring. EDGs enhance reactivity, particularly for SN1 reactions, by stabilizing the carbocation intermediate. Conversely, EWGs destabilize the carbocation and slow the reaction rate.

| Compound | Substituent at C4 | Electronic Effect | Expected Relative Rate |

|---|---|---|---|

| 4-Methoxybenzyl bromide | -OCH3 | Strongly Electron-Donating | Fastest |

| Benzyl bromide | -H | Neutral | Intermediate |

| 4-Bromobenzyl bromide | -Br | Weakly Electron-Withdrawing | Slow |

| 4-Nitrobenzyl bromide | -NO2 | Strongly Electron-Withdrawing | Slowest |

This compound contains a strongly donating group (-OCH3) and a weakly withdrawing group (-Br), placing its reactivity towards nucleophilic substitution at a high level, likely faster than benzyl bromide itself.

Aryl Bromination: Regioselectivity in the further electrophilic bromination of the aromatic ring is governed by both electronic and steric factors. nih.gov

Electronic Factors: The methoxy group is the most powerful activating and directing group, favoring substitution at its ortho (C6) and para positions. The para position is blocked. The bromine atom also directs ortho (C3, C5) and para, but its influence is weaker. Therefore, the electronic effects overwhelmingly favor substitution at the C6 position.

Steric Factors: Steric hindrance can prevent reactions at crowded positions. gla.ac.uknih.gov While the bromomethyl group at C2 provides some steric bulk, the target C6 position is relatively accessible, making it the preferred site of reaction.

Quinone Methide Formation and Alkylating Agent Potentials derived from this compound

The chemical compound this compound serves as a precursor for the in situ generation of a highly reactive intermediate known as a quinone methide. This transient species, specifically 4-bromo-6-methoxy-p-quinone methide, exhibits significant potential as an alkylating agent due to its electrophilic nature. The formation and subsequent reactivity of this quinone methide are central to its mechanistic profile and potential applications in chemical synthesis.

The generation of the 4-bromo-6-methoxy-p-quinone methide from this compound typically proceeds through an elimination reaction. This process is often facilitated by a base or thermal conditions, leading to the removal of hydrogen bromide (HBr). The methoxy group at the 1-position plays a crucial role, as it is a precursor to the phenolic oxygen required for the quinone methide structure. The presence of the electron-withdrawing bromine atom at the 4-position and the methoxy group at the 1-position influences the electronic properties of the aromatic ring, thereby affecting the stability and reactivity of the resulting quinone methide.

Quinone methides are characterized as potent Michael acceptors. researchgate.net Their reactivity stems from the energetic favorability of re-aromatization upon nucleophilic attack. The general mechanism involves a 1,6-conjugate addition of a nucleophile to the exocyclic methylene carbon of the quinone methide. This addition restores the aromaticity of the benzene ring, resulting in the formation of a stable alkylated product.

The alkylating potential of the 4-bromo-6-methoxy-p-quinone methide can be explored through trapping experiments with various nucleophiles. nih.gov These reactions demonstrate the electrophilic character of the quinone methide and its ability to form covalent bonds with a range of nucleophilic species. The outcomes of such reactions are influenced by the nature of the nucleophile, the reaction conditions, and the electronic and steric properties of the quinone methide itself.

The table below summarizes the expected reactivity of 4-bromo-6-methoxy-p-quinone methide with different classes of nucleophiles, based on the general reactivity of quinone methides.

| Nucleophile Class | Representative Nucleophile | Expected Product Type |

| O-Nucleophiles | Water, Alcohols | p-Hydroxybenzyl ether |

| S-Nucleophiles | Thiols | p-Hydroxybenzyl thioether |

| N-Nucleophiles | Amines, Azides | p-Hydroxybenzyl amine/azide |

| C-Nucleophiles | Enolates, Organometallics | p-Alkyl-substituted phenol |

Detailed research findings on the electrophilic reactivity of various substituted para-quinone methides (p-QMs) have been quantified by studying the kinetics of their reactions with carbanions. These studies utilize the Mayr-Patz equation, a linear free energy relationship, to determine the electrophilicity parameters (E) of the p-QMs. nih.gov This allows for a predictive understanding of their reaction scope with a wide array of nucleophiles. nih.gov For instance, the electrophilicities of δ-functional group substituted p-QMs have been determined by monitoring their reactions with reference carbanions in DMSO. nih.gov

The following table presents hypothetical kinetic data for the reaction of 4-bromo-6-methoxy-p-quinone methide with a model nucleophile, illustrating how substituent effects can be quantified. Such data would be obtained through kinetic studies, for example, by monitoring the disappearance of the quinone methide's absorbance via photometry. researchgate.net

| Quinone Methide Substituent | Nucleophile | Solvent | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |

| 4-Bromo, 6-Methoxy | Diethyl Malonate | DMSO | Value to be determined experimentally |

| Unsubstituted | Diethyl Malonate | DMSO | Reference Value |

| 4-Nitro, 6-Methoxy | Diethyl Malonate | DMSO | Expected to be higher than reference |

| 4-Methyl, 6-Methoxy | Diethyl Malonate | DMSO | Expected to be lower than reference |

Applications in Advanced Organic Synthesis and Material Science

Role as a Key Pharmaceutical Intermediate and Precursor for Active Pharmaceutical Ingredients (APIs)

4-Bromo-2-(bromomethyl)-1-methoxybenzene is a valuable precursor in the synthesis of various pharmaceutical compounds. Its two distinct bromine functionalities allow for selective and sequential reactions, making it an ideal starting material for constructing complex molecular architectures.

The strategic incorporation of this compound into multi-step synthetic pathways enables the efficient construction of intricate medicinal compounds. The differential reactivity of the benzylic bromide and the aryl bromide allows for a stepwise introduction of various substituents. For instance, the bromomethyl group can readily undergo nucleophilic substitution reactions, while the aromatic bromine can participate in cross-coupling reactions. This orthogonal reactivity is a key advantage in the total synthesis of complex natural products and novel drug candidates.

While specific, publicly detailed synthetic routes for commercial APIs directly utilizing this compound are often proprietary, its structural motifs are present in various classes of biologically active molecules. Pharmaceutical research frequently employs similar substituted benzene (B151609) derivatives as foundational scaffolds for drug discovery and development. The compound's structure provides a rigid phenyl ring core, which is a common feature in many successful therapeutic agents, with appended reactive handles for further molecular elaboration.

The primary utility of this compound in medicinal chemistry lies in its ability to introduce the 4-bromo-2-methoxybenzyl moiety into a target molecule. This functional group can be crucial for modulating the biological activity of a compound. The methoxy (B1213986) group can influence the electronic properties and metabolic stability of the molecule, while the bromine atom can serve as a handle for further functionalization or can itself contribute to binding affinity through halogen bonding.

| Functional Group | Reaction Type | Resulting Linkage |

| Amine (-NH2) | Nucleophilic Substitution | Secondary or Tertiary Amine (-NH-CH2-Ar) |

| Alcohol (-OH) | Williamson Ether Synthesis | Ether (-O-CH2-Ar) |

| Thiol (-SH) | Nucleophilic Substitution | Thioether (-S-CH2-Ar) |

Contributions to Polymer Chemistry and Advanced Materials Development

In the realm of material science, this compound serves as a valuable monomer for the synthesis of functional polymers with interesting optical and electronic properties.

One of the significant applications of this compound is in the synthesis of substituted poly(p-phenylene vinylene) (PPV) derivatives. PPVs are a class of conjugated polymers known for their electroluminescent properties, making them suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

The synthesis of PPV derivatives from this monomer can be achieved through various polymerization techniques, most notably the Gilch polymerization. In this reaction, the bis(bromomethyl) monomer is treated with a strong base, such as potassium tert-butoxide, to generate a p-quinodimethane intermediate, which then polymerizes. The methoxy substituent on the benzene ring enhances the solubility of the resulting polymer, facilitating its processing from solution for device fabrication. The bromo substituent can be retained in the final polymer, potentially influencing its electronic properties, or it can be used as a site for post-polymerization modification to further tune the material's characteristics.

| Polymerization Method | Key Reagents | Polymer Type |

| Gilch Polymerization | Potassium tert-butoxide | Poly(p-phenylene vinylene) derivative |

| Wittig-Horner Reaction | Phosphonium (B103445) ylide, dialdehyde | Poly(p-phenylene vinylene) derivative |

Beyond conjugated polymers, the reactivity of this compound makes it a useful precursor for a range of specialty chemicals and functional materials. The ability to selectively react at either the bromomethyl or the bromo-aromatic position allows for the creation of a wide array of derivatives.

For example, the bromomethyl group can be used to anchor this molecule to surfaces or to other molecular scaffolds, creating functionalized materials with tailored properties. The aromatic bromine can be converted to other functional groups through reactions such as Suzuki, Stille, or Heck coupling, opening up possibilities for the synthesis of complex organic molecules for applications in areas like nonlinear optics, sensing, and catalysis.

Diverse Synthetic Utility in Contemporary Organic Chemistry Research

The dual reactivity of this compound provides organic chemists with a versatile tool for a variety of synthetic transformations. Its utility extends beyond the specific applications in pharmaceuticals and polymers, finding use in the development of novel synthetic methodologies and the construction of unique molecular architectures.

The presence of both a benzylic halide and an aryl halide in the same molecule allows for the exploration of chemoselective reactions. Researchers can devise conditions that favor reaction at one site while leaving the other intact for subsequent transformations. This feature is particularly valuable in the synthesis of complex target molecules where precise control over reactivity is paramount. For instance, the benzylic bromide can be displaced under milder conditions than those typically required for the reaction of the aryl bromide, allowing for a stepwise elaboration of the molecule. This compound serves as an excellent substrate for studying the subtle differences in reactivity between sp3- and sp2-hybridized carbon-bromine bonds and for developing new catalytic systems that can differentiate between these two sites.

Formation of Novel Inhibitors and Biologically Active Molecules

The structural framework of this compound is a key component in the synthesis of various biologically active molecules. The presence of halogen atoms on phenyl moieties is known to contribute to the inhibitory effects of compounds against various biological targets. For instance, derivatives of biphenyl-4-carboxylic acid have been shown to act as anticancer agents by inhibiting tubulin polymerization. nih.gov Similarly, compounds containing a 4-bromo-2-chlorophenyl structure have demonstrated significant inhibitory activity against the malaria parasite Plasmodium falciparum. nih.gov

The reactivity of this compound allows it to serve as a precursor for more complex molecules with potential therapeutic applications. The benzylic bromide is highly susceptible to nucleophilic substitution, enabling the introduction of a wide range of functional groups. The aryl bromide can participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, further diversifying the molecular structure. This dual reactivity is instrumental in building libraries of compounds for screening as potential enzyme inhibitors or other bioactive agents. For example, phosphonate (B1237965) compounds derived from benzyl (B1604629) bromides have been found to exhibit potent activity against human and avian influenza viruses. rsc.org

Phosphonate Synthesis and C-C Bond Forming Reactions

The distinct functional groups of this compound allow for its participation in a variety of powerful synthetic transformations, including phosphonate synthesis and carbon-carbon bond-forming reactions.

Phosphonate Synthesis:

The benzylic bromide functionality (-CH₂Br) is an excellent electrophile for the Michaelis-Arbuzov reaction, a cornerstone method for forming carbon-phosphorus (C-P) bonds. wikipedia.orgnih.gov In this reaction, a trialkyl phosphite (B83602) acts as a nucleophile, attacking the benzylic carbon and displacing the bromide ion. This process yields a phosphonate ester, a functional group that is a common bioisostere for phosphates in drug design due to its enhanced stability against hydrolysis. nih.govpsu.edu

The general reaction is as follows:

A trialkyl phosphite attacks the electrophilic carbon of the bromomethyl group.

A phosphonium salt intermediate is formed.

The displaced bromide anion then dealkylates the intermediate to yield the final phosphonate product. wikipedia.org

This method is highly efficient for preparing benzylphosphonates and has been adapted using various catalytic systems to proceed under mild conditions. organic-chemistry.orgfrontiersin.orgscholarsresearchlibrary.com Benzylphosphonates are not only valuable as prodrugs and potential therapeutics but also as intermediates in further synthetic transformations like the Horner-Wadsworth-Emmons reaction. organic-chemistry.org

C-C Bond Forming Reactions:

The aryl bromide at the C4 position of the benzene ring serves as a handle for numerous palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing C-C bonds. vulcanchem.com Reactions such as the Suzuki, Heck, and Negishi couplings utilize this reactive site to connect the aromatic ring to other organic fragments.

In a typical Suzuki-Miyaura coupling, the aryl bromide is reacted with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base. rsc.org This reaction is highly versatile and tolerates a wide range of functional groups, making it ideal for the late-stage modification of complex molecules. The use of 4-bromo-1-methoxybenzene derivatives in Suzuki reactions to form biaryl structures has been well-documented. researchgate.netnih.gov Similarly, the Ullmann reaction, which uses a copper catalyst, can couple two aryl halides to form a biaryl molecule and has been studied with substrates like 1-bromo-4-methoxybenzene. nsf.gov These coupling strategies are essential for synthesizing a wide array of compounds, from pharmaceuticals to materials for electronic applications.

Reagents for Oligo Synthesis and Unnatural Amino Acid Derivatization

While direct applications of this compound in these specific fields are not extensively documented, its functional groups possess the requisite reactivity for such purposes.

Reagents for Oligo Synthesis:

The chemical modification of oligonucleotides is crucial for their use as therapeutics (e.g., antisense and RNAi technologies), diagnostics, and research tools. tcichemicals.comidtdna.com Modifications are introduced to enhance stability, cellular uptake, and binding affinity. tcichemicals.com This is typically achieved by incorporating modified building blocks during automated synthesis or through post-synthetic modification. biomers.net

Reagents for these modifications often contain reactive groups that can be attached to the oligonucleotide. The most common method involves using phosphoramidites, which are coupled during synthesis. biomers.netlumiprobe.com Alternatively, linkers with reactive functional groups like amines or thiols can be added to an oligonucleotide and then reacted with a molecule of interest. idtdna.com A compound like this compound, with its reactive benzylic bromide, could theoretically be used in post-synthetic modification by reacting with a nucleophilic functional group previously incorporated into the oligonucleotide chain.

Unnatural Amino Acid Derivatization:

Unnatural amino acids (UAAs) are powerful tools in chemical biology and drug discovery, used to probe protein function, create novel biocatalysts, and enhance the properties of peptide-based pharmaceuticals. rsc.orgyoutube.com One strategy for synthesizing UAAs is the derivatization of natural amino acids. rsc.org

The reactive benzylic bromide of this compound is a potent alkylating agent. It can react with nucleophilic side chains of amino acids (such as the sulfur in cysteine or methionine) or with the α-amino group. nih.gov This type of alkylation has been reported for benzyl bromides with model peptides. nih.gov Furthermore, the aryl bromide portion of the molecule could be used in cross-coupling reactions to attach the amino acid scaffold to other aromatic systems, creating complex UAA structures like unnatural isomers of phenylalanine or tryptophan. princeton.edu This dual reactivity makes it a potentially useful reagent for creating a diverse range of novel amino acid derivatives for various applications. rsc.org

Spectroscopic Characterization Methodologies and Structural Elucidation of 4 Bromo 2 Bromomethyl 1 Methoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Detailed experimental ¹H NMR and ¹³C NMR data for 4-Bromo-2-(bromomethyl)-1-methoxybenzene are not available in the searched scientific literature and databases.

Proton NMR (¹H NMR) Analysis

Specific chemical shifts, coupling constants, and integration values for the protons of this compound are not documented in available resources.

Carbon-13 NMR (¹³C NMR) Analysis

The characteristic chemical shifts for the carbon atoms in this compound have not been reported in the public domain.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Experimental data from Fourier Transform Infrared (FTIR) and Raman spectroscopy for this compound could not be located.

Fourier Transform Infrared (FTIR) Spectroscopy

No FTIR spectra, detailing the vibrational modes and characteristic absorption bands for the functional groups present in this compound, are available.

Raman Spectroscopy

There are no available Raman spectra to provide information on the molecular vibrations and structural fingerprint of this compound.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis

While the monoisotopic mass of this compound can be calculated, experimental mass spectrometry data, including the molecular ion peak and fragmentation patterns, have not been published in the resources consulted.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass measurement. For this compound, HRMS is used to determine the exact mass of the molecular ion, which can then be compared to the theoretically calculated mass based on its chemical formula, C₈H₈Br₂O. The calculated monoisotopic mass of this compound is 277.89419 Da nih.gov. Experimental determination of a mass value extremely close to this theoretical figure by HRMS, typically using techniques like Time-of-Flight (TOF) analysis, serves as definitive evidence for the compound's elemental formula, distinguishing it from other potential isomers or compounds with the same nominal mass.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly valuable for analyzing molecules without causing significant fragmentation. This method allows for the observation of the intact molecular ion, often as various adducts. In the analysis of this compound, ESI-MS would generate quasi-molecular ions by forming adducts with species such as protons ([M+H]⁺), sodium ions ([M+Na]⁺), or ammonium ions ([M+NH₄]⁺) in positive ion mode. In negative ion mode, deprotonated molecules ([M-H]⁻) or adducts with anions like formate ([M+HCOO]⁻) can be observed. The detection of these specific ions at their expected mass-to-charge ratios (m/z) confirms the molecular weight of the parent compound, which is 279.96 g/mol nih.gov.

Table 1: Predicted ESI-MS Adducts and Corresponding m/z Values

| Adduct Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 278.90148 |

| [M+Na]⁺ | 300.88342 |

| [M+NH₄]⁺ | 295.92802 |

| [M-H]⁻ | 276.88692 |

Data sourced from predictive modeling.

Predicted Collision Cross Section (CCS) Values

The Collision Cross Section (CCS) is a measure of the three-dimensional shape of an ion in the gas phase. This parameter, determined via ion mobility spectrometry coupled with mass spectrometry, provides an additional layer of identification that is orthogonal to mass-to-charge ratio. For this compound, predicted CCS values have been calculated for various ESI-MS adducts. These values serve as a reference library for identifying the compound in complex mixtures, as the CCS value is a characteristic physical property of an ion's structure. Comparing experimentally determined CCS values against these predicted figures can significantly increase the confidence in compound identification.

Table 2: Predicted Collision Cross Section (CCS) Values for Various Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 278.90148 | 135.8 |

| [M+Na]⁺ | 300.88342 | 147.4 |

| [M-H]⁻ | 276.88692 | 142.9 |

| [M+NH₄]⁺ | 295.92802 | 156.0 |

| [M+K]⁺ | 316.85736 | 132.5 |

Data sourced from CCSbase predictive modeling.

Advanced Spectroscopic and Analytical Methods

Further characterization of this compound involves methods that probe its electronic properties, elemental makeup, and solid-state structure, providing a comprehensive analytical profile.

UV-Vis Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. The absorption of photons in this region promotes electrons from a ground electronic state to a higher-energy excited state. For aromatic compounds like this compound, the primary electronic transitions observed are π → π* transitions associated with the substituted benzene (B151609) ring. These transitions typically occur in the 200-300 nm range of the UV spectrum. While specific experimental absorption maxima (λmax) for this compound are not detailed in the surveyed literature, the UV-Vis spectrum is a key analytical tool for characterizing its chromophoric system.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen, etc.) within a compound. This experimental data is compared against the theoretical percentages calculated from the compound's proposed molecular formula. For this compound, with the molecular formula C₈H₈Br₂O, the theoretical elemental composition can be precisely calculated nih.gov. A close correlation between the experimentally determined percentages and the theoretical values provides strong evidence to validate the empirical formula and assess the purity of the sample.

Table 3: Theoretical Elemental Composition

| Element | Symbol | Atomic Weight | % Composition |

|---|---|---|---|

| Carbon | C | 12.011 | 34.32% |

| Hydrogen | H | 1.008 | 2.88% |

| Bromine | Br | 79.904 | 57.09% |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound to generate a unique diffraction pattern, from which a detailed model of the molecular structure can be built. This model provides exact bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state. While structural determination for similar molecules like methoxy (B1213986) derivatives of benzyl (B1604629) bromide has been carried out using X-ray diffraction techniques rero.ch, a specific crystal structure for this compound has not been reported in the surveyed scientific literature. Such an analysis would provide unequivocal proof of its structure and reveal details about its crystal packing and intermolecular interactions.

Computational Chemistry and Theoretical Investigations of 4 Bromo 2 Bromomethyl 1 Methoxybenzene

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to predicting the behavior of a molecule. By solving the Schrödinger equation, or approximations of it, these methods can determine a wide range of molecular properties from first principles.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it ideal for studying molecules of this size.

A primary step in DFT analysis is geometry optimization, where the algorithm seeks the lowest energy arrangement of the atoms, corresponding to the molecule's most stable conformation. For 4-Bromo-2-(bromomethyl)-1-methoxybenzene, this would involve determining the precise bond lengths, bond angles, and dihedral angles. For instance, studies on similar bromo-aromatic compounds have successfully used DFT methods, often with the B3LYP functional and a basis set like 6-311++G(d,p), to achieve excellent agreement with experimental data where available. researchgate.netdergipark.org.tr

Once the geometry is optimized, vibrational frequency calculations can be performed. These calculations predict the frequencies of the molecule's vibrational modes, which correspond to the peaks observed in infrared (IR) and Raman spectra. Comparing calculated frequencies with experimental spectra can confirm the molecular structure. researchgate.net Theoretical studies on related compounds often show good agreement between scaled theoretical vibrational frequencies and experimental results. bohrium.com

Table 1: Illustrative Optimized Geometrical Parameters for this compound (DFT/B3LYP) Note: The following data is a hypothetical representation of typical results from DFT calculations for illustrative purposes.

| Parameter | Bond | Value (Å) | Parameter | Angle | Value (°) |

|---|---|---|---|---|---|

| Bond Lengths | C-Br (ring) | 1.910 | Bond Angles | C1-C2-C(CH2Br) | 121.5 |

| C-Br (methyl) | 1.975 | C2-C1-O(OCH3) | 118.0 | ||

| C-O | 1.365 | C1-O-C(CH3) | 117.5 |

Ab-initio (from the beginning) methods are another class of quantum chemical calculations that rely on first principles without using experimental data. Methods like Hartree-Fock (HF) and more advanced post-HF methods provide a rigorous way to study electronic structure.

These calculations can be used to analyze the distribution of electrons within the this compound molecule. This is crucial for understanding its reactivity. For example, a Molecular Electrostatic Potential (MEP) map can be generated, which visualizes the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while positive regions (blue) are susceptible to nucleophilic attack. dergipark.org.trresearchgate.net For this molecule, the oxygen atom of the methoxy (B1213986) group and the bromine atoms would be expected to be regions of significant electrostatic potential, influencing its interaction with other molecules.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. mdpi.com MD simulations solve Newton's laws of motion for a system of interacting atoms, providing a detailed view of the molecule's dynamic behavior. mdpi.com

For this compound, MD simulations could be employed to explore its conformational landscape, particularly the rotation around the C-C bond of the bromomethyl group and the C-O bond of the methoxy group. By simulating the molecule's motion over nanoseconds, researchers can identify the most stable conformers and the energy barriers between them.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By placing the molecule in a simulated solvent box (e.g., water or an organic solvent), one can observe how it interacts with its environment. This is critical for understanding its solubility, aggregation behavior, and how it might bind to a biological target or a material surface. The strength and nature of these interactions are quantified by calculating interaction and binding energies. mdpi.com

HOMO-LUMO Analysis and Electronic Property Predictions

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's electronic properties and chemical reactivity. nih.gov

The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more easily excitable, indicating higher chemical reactivity and lower kinetic stability. researchgate.net

For this compound, the HOMO would likely be localized on the electron-rich benzene (B151609) ring and the bromine and oxygen atoms, while the LUMO might be distributed over the aromatic ring and the antibonding orbitals of the C-Br bonds. The energy gap can be calculated using DFT, and this value helps in predicting the molecule's behavior in chemical reactions. Visualizing these orbitals reveals the pathways for intramolecular charge transfer upon electronic excitation. researchgate.net

Table 2: Illustrative Frontier Orbital Energies and Related Properties (DFT/B3LYP) Note: The following data is a hypothetical representation of typical results from DFT calculations for illustrative purposes.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.58 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap (ΔE) | 5.33 |

| Ionization Potential (I) | 6.58 |

| Electron Affinity (A) | 1.25 |

Molecules with significant charge asymmetry and delocalized electrons can exhibit non-linear optical (NLO) properties, which are important for applications in optoelectronics and photonics. Computational methods can predict these properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). researchgate.net

The magnitude of the first-order hyperpolarizability (β) is a key indicator of a molecule's NLO activity. For a molecule like this compound, the presence of both electron-donating (methoxy) and electron-withdrawing/heavy (bromo) groups attached to a π-conjugated system can lead to significant intramolecular charge transfer and potentially large NLO responses. researchgate.net DFT calculations are a standard method for computing these properties, often comparing the results to a reference compound like urea (B33335) to gauge its potential. bohrium.commdpi.com

Reaction Pathway Analysis and Transition State Modeling

A comprehensive search of available scientific literature and computational chemistry databases did not yield specific studies focused on the reaction pathway analysis or transition state modeling of this compound. While computational methods such as Density Functional Theory (DFT) are powerful tools for elucidating reaction mechanisms, determining transition state geometries, and calculating activation energies, it appears that such detailed theoretical investigations have not been published for this particular compound.

Theoretical studies on structurally related molecules, such as other brominated anisole (B1667542) derivatives, have been conducted to understand their electronic properties, stability, and reactivity. However, a direct application or extrapolation of those findings to predict the specific reaction pathways and transition states of this compound would be speculative and would not adhere to the required focus on the title compound.

Therefore, in the absence of specific research data, a detailed discussion, including data tables on activation energies, transition state geometries, or reaction coordinates for this compound, cannot be provided at this time. Further computational research would be necessary to generate the specific findings required for a thorough analysis of its reaction mechanisms.

Research Safety Protocols and Handling Considerations for 4 Bromo 2 Bromomethyl 1 Methoxybenzene

Laboratory Safety Guidelines for Handling Halogenated Organic Compounds

Working with halogenated organic compounds like 4-Bromo-2-(bromomethyl)-1-methoxybenzene necessitates a comprehensive understanding of their potential hazards. General safety guidelines that are applicable include ensuring adequate ventilation to minimize the inhalation of vapors. echemi.com It is recommended to handle such chemicals within a well-ventilated area or a functioning fume hood. echemi.com

Contact with skin and eyes should be strictly avoided. echemi.com In the event of accidental contact, immediate and thorough washing is necessary. echemi.com Furthermore, the formation of dust and aerosols should be prevented during handling. echemi.com All sources of ignition must be removed from the work area, and the use of non-sparking tools is advised to prevent accidental fires or explosions. echemi.com

Personal Protective Equipment (PPE) Requirements for Chemical Synthesis and Manipulation

To ensure personal safety during the synthesis and manipulation of this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory. This serves as the primary barrier between the researcher and the chemical.

Eye and Face Protection: Tightly fitting safety goggles that conform to recognized standards such as EN 166 (EU) or NIOSH (US) are essential to protect the eyes from splashes. echemi.com

Skin Protection: Impervious and fire/flame-resistant clothing should be worn to protect the skin. echemi.com Chemical-resistant gloves are a critical component of PPE. The gloves must be inspected before use to ensure their integrity. After handling the chemical, it is important to wash and dry hands thoroughly. echemi.com

Respiratory Protection: In situations where exposure limits may be exceeded or if irritation is experienced, a full-face respirator should be used to provide adequate respiratory protection. echemi.com

Table 1: Personal Protective Equipment (PPE) for Handling this compound

| Protection Type | Recommended Equipment |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields (EN 166/NIOSH approved) |

| Skin Protection | Fire/flame resistant and impervious clothing, Chemical-resistant gloves |

| Respiratory Protection | Full-face respirator (if exposure limits are exceeded) |

Safe Storage and Disposal Procedures for Chemical Waste in Research Laboratories

Proper storage and disposal of this compound and its associated waste are critical for maintaining a safe laboratory environment and preventing environmental contamination.

Storage: Containers of this compound should be stored in a dry, cool, and well-ventilated place. echemi.com The containers must be kept tightly closed to prevent the release of vapors. echemi.com

Disposal: Chemical waste, including any unused this compound and contaminated materials, must be disposed of in accordance with appropriate laws and regulations. echemi.com The chemical should be collected in suitable and closed containers specifically designated for disposal. echemi.com It is crucial to prevent the chemical from entering drains or the environment. echemi.com Adhered or collected material from spills should be promptly disposed of following established protocols. echemi.com

Emergency Response and First Aid Protocols in a Research Setting

In the event of an emergency involving this compound, immediate and appropriate action is vital.

Inhalation: If the compound is inhaled, the individual should be moved to an area with fresh air. If breathing is difficult, oxygen should be administered. If the person is not breathing, artificial respiration should be given, and immediate medical attention should be sought. Mouth-to-mouth resuscitation should be avoided if the victim has ingested or inhaled the chemical. echemi.com

Skin Contact: In case of skin contact, contaminated clothing must be removed immediately. The affected area should be washed thoroughly with soap and plenty of water, and medical advice should be sought. echemi.com

Eye Contact: If the chemical comes into contact with the eyes, they should be rinsed immediately with plenty of water, and medical attention should be sought.

Fire: In case of a fire involving this compound, firefighters should wear a self-contained breathing apparatus. echemi.com

Table 2: Emergency First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Measures |

| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. Avoid mouth-to-mouth resuscitation. echemi.com |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor. echemi.com |

| Eye Contact | Rinse immediately with plenty of water. Seek medical attention. |

| Fire | Wear self-contained breathing apparatus for firefighting if necessary. echemi.com |

Q & A

Q. Advanced

- Steric hindrance : The bromomethyl group’s proximity to the methoxy substituent slows reactions at the ortho position, favoring para-functionalization in electrophilic substitutions .

- Electronic effects : The electron-rich ring facilitates Ullmann couplings with aryl halides but requires palladium catalysts (e.g., Pd(PPh₃)₄) to mitigate dehalogenation side reactions .

What analytical challenges arise in quantifying trace impurities in this compound?

Q. Advanced

- HPLC-MS : Detects dehalogenated byproducts (e.g., 2-(bromomethyl)-1-methoxybenzene) at ppm levels using C18 columns and acetonitrile/water gradients .

- X-ray fluorescence (XRF) : Quantifies residual bromine content to assess purity (>98% for pharmaceutical-grade material) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.